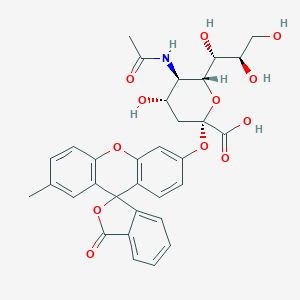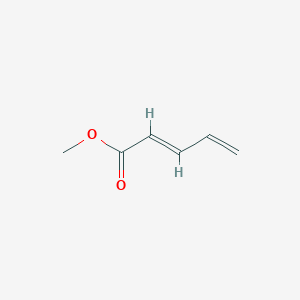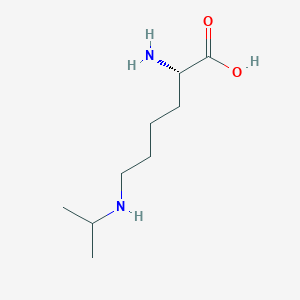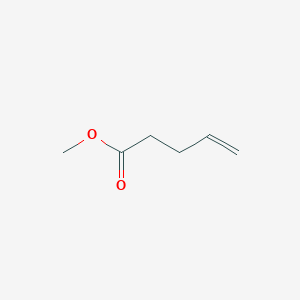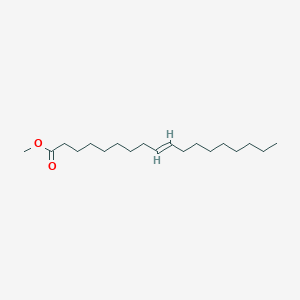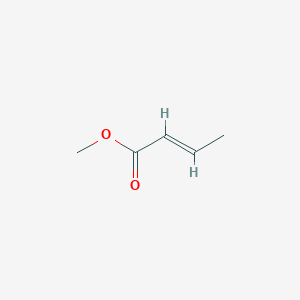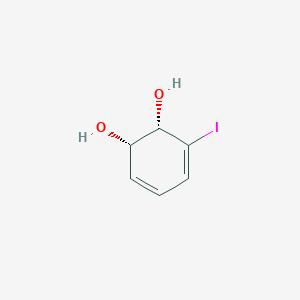
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene is a chemical compound that has gained attention in scientific research due to its unique properties. It is a chiral molecule that has two stereoisomers, (+)-cis and (-)-trans. In
Mechanism Of Action
The mechanism of action of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene is not well understood. However, it is believed to act as a chiral auxiliary in various reactions, where it can control the stereochemistry of the products. It has also been shown to interact with enzymes and proteins, where it can induce conformational changes and affect their activity.
Biochemical And Physiological Effects
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene is its high enantioselectivity in various reactions. It can also be easily synthesized and purified using chiral chromatography. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene. One direction is to explore its potential therapeutic applications, particularly in the treatment of oxidative stress and inflammation-related diseases. Another direction is to investigate its interactions with enzymes and proteins, and its potential as a chiral auxiliary in various reactions. Additionally, further research is needed to understand its mechanism of action and to develop new synthetic methods for its preparation.
In conclusion, (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene is a promising compound that has shown potential in various scientific research applications. Its high enantioselectivity, low toxicity, and unique properties make it an interesting molecule for further investigation. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene can be synthesized through the reaction of iodobenzene and L-tartaric acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The reaction yields both the (+)-cis and (-)-trans stereoisomers, which can be separated using chiral chromatography.
Scientific Research Applications
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene has been used in various scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. It has been used as a chiral ligand in asymmetric catalysis, where it has shown high enantioselectivity in various reactions. It has also been used as a building block in the synthesis of biologically active compounds.
properties
IUPAC Name |
(1S,2S)-3-iodocyclohexa-3,5-diene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYZXIWKRRLCW-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)I)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)I)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-3-Iodocyclohexa-3,5-diene-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

